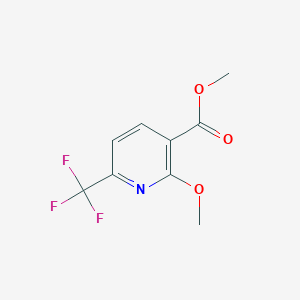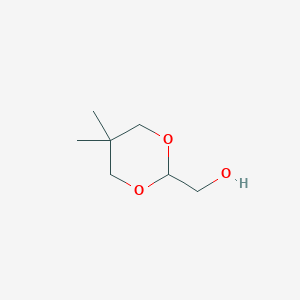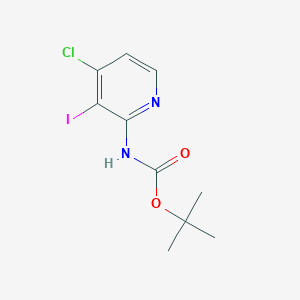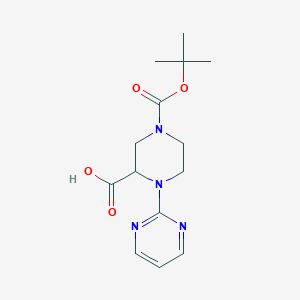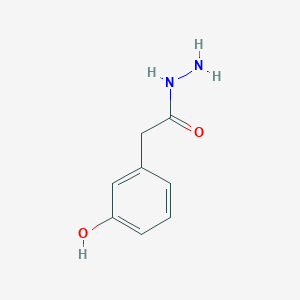![molecular formula C18H26N4O6S B1398181 2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate CAS No. 258289-54-2](/img/structure/B1398181.png)
2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate
Übersicht
Beschreibung
The compound “2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate” is a chemical compound . It is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES stringO=C1NC2CSC (CCCCC (=O)ON3C (=O)CCC3=O)C2N1 . The isomeric SMILES string is C1CC (=O)N (C1=O)OC (=O)CCCC [C@H]2 [C@@H]3 [C@H] (CS2)NC (=O)N3 . The InChI string is InChI=1S/C14H19N3O5S/c18-10-5-6-11 (19)17 (10)22-12 (20)4-2-1-3-9-13-8 (7-23-9)15-14 (21)16-13/h8-9,13H,1-7H2, (H2,15,16,21)/t8-,9-,13-/m0/s1 .
Wissenschaftliche Forschungsanwendungen
Biotin Linker Synthesis and Biosensor Development
A novel approach involving the synthesis of biotin pre-functionalized linkers via orthogonal protecting group elongation strategy was reported. This method enables the single-step preparation of new biosensor probes, streamlining the process of biosensor development. The synthesized compound, 4(4(4(5((3S, 4S, 6R)-2-oxohexahydro-1H-thieno[3,4]imidazol-4-yl) pentanamido) butanamido) butanamido) butanoic acid (5), was achieved in five linear steps with a 40% overall yield, indicating a significant advancement in the field of biosensor probe creation (Banasik, 2017).
Chiral Coordination Polymers
The compound has been instrumental in the development of chiral one- and two-dimensional silver(I)-biotin coordination polymers. These polymers have unique structural properties and potential applications in materials science. The various coordination environments, influenced by different anions and the conformation of the valeric acid side chain, lead to the formation of chiral networks with potential applications in optoelectronics, catalysis, and drug delivery (Altaf & Stoeckli-Evans, 2013).
Wirkmechanismus
Target of Action
Similar compounds, such as 2,5-dioxopyrrolidin-1-yl acrylate, have been shown to interact with proteins, specifically modifying lysine residues .
Mode of Action
It is known that similar compounds can react with specific antibodies to modify lysine residues . This suggests that the compound may interact with its targets through a similar mechanism, potentially leading to changes in protein structure or function.
Pharmacokinetics
A related compound demonstrated high metabolic stability on human liver microsomes and relatively weak inhibition of cyp3a4, cyp2d6, and cyp2c9 isoforms of cytochrome p450
Biochemische Analyse
Biochemical Properties
2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate plays a crucial role in biochemical reactions, particularly as a protein crosslinker. It interacts with monoclonal antibodies, such as anti-horseradish peroxidase IgG, by modifying lysine residues . This interaction is essential for various biochemical assays and research applications.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to improve monoclonal antibody production in Chinese hamster ovary cell cultures by increasing cell-specific glucose uptake rates and intracellular adenosine triphosphate levels . Additionally, it suppresses cell growth and galactosylation on monoclonal antibodies, which is a critical quality attribute of therapeutic antibodies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition is crucial for its anticonvulsant properties and its role in pain models. The compound also shows high metabolic stability on human liver microsomes and negligible hepatotoxicity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed to maintain high metabolic stability and negligible hepatotoxicity over extended periods . The compound’s stability and degradation are critical for its long-term effects on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At higher doses, it has shown potent protection in animal seizure models, such as the maximal electroshock test and the psychomotor 6 Hz seizure model . It is essential to monitor for any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 isoforms, including CYP3A4, CYP2D6, and CYP2C9 . These interactions affect metabolic flux and metabolite levels, contributing to its overall biochemical activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . Its localization and accumulation are influenced by these interactions, which are crucial for its biochemical functions.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localizations are critical for its role in various biochemical processes.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O6S/c23-13(5-2-1-4-12-17-11(10-29-12)20-18(27)21-17)19-9-3-6-16(26)28-22-14(24)7-8-15(22)25/h11-12,17H,1-10H2,(H,19,23)(H2,20,21,27)/t11-,12-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSUWQYKZFQMST-PRXAMGSTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


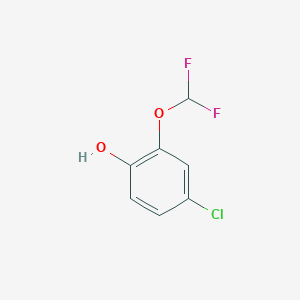
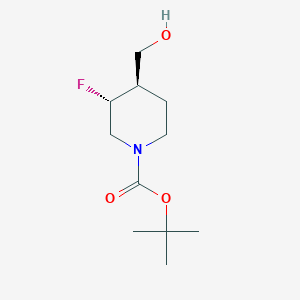
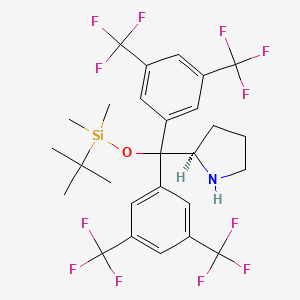
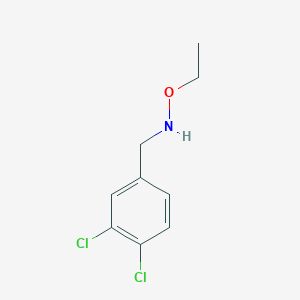
![Benzyl[(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B1398105.png)

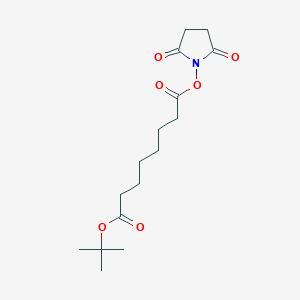
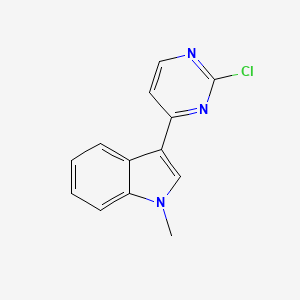
![4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-pyrazole-3-carboxylic acid](/img/structure/B1398111.png)
